molecular formula C9H12O2 B182145 (R)-1-(4-Methoxyphenyl)ethanol CAS No. 1517-70-0

(R)-1-(4-Methoxyphenyl)ethanol

Cat. No.: B182145
CAS No.: 1517-70-0
M. Wt: 152.19 g/mol
InChI Key: IUUULXXWNYKJSL-SSDOTTSWSA-N
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Description

®-1-(4-Methoxyphenyl)ethanol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is notable for its chiral center, making it optically active. It is commonly used in various chemical syntheses and has applications in pharmaceuticals and other industries.

Synthetic Routes and Reaction Conditions:

    Reduction of ®-1-(4-Methoxyphenyl)ethanone: One common method involves the reduction of ®-1-(4-Methoxyphenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent hydrolysis of the reducing agent.

    Asymmetric Reduction: Another method involves the asymmetric reduction of prochiral ketones using chiral catalysts to obtain the desired enantiomer with high enantiomeric excess.

Industrial Production Methods:

    Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas is employed for large-scale production. This method is efficient and provides high yields.

Types of Reactions:

    Oxidation: ®-1-(4-Methoxyphenyl)ethanol can undergo oxidation to form ®-1-(4-Methoxyphenyl)ethanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced further to form ®-1-(4-Methoxyphenyl)ethane using strong reducing agents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products:

    Oxidation: ®-1-(4-Methoxyphenyl)ethanone.

    Reduction: ®-1-(4-Methoxyphenyl)ethane.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Chemistry:

    Chiral Synthesis: Used as a chiral building block in the synthesis of various enantiomerically pure compounds.

    Catalysis: Employed in asymmetric catalysis to produce optically active products.

Biology:

    Enzyme Studies: Utilized in studies involving alcohol dehydrogenases and other enzymes that act on alcohols.

Medicine:

    Pharmaceuticals: Serves as an intermediate in the synthesis of drugs, particularly those requiring chiral purity.

Industry:

    Fragrance and Flavor: Used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ®-1-(4-Methoxyphenyl)ethanol involves its interaction with various molecular targets, primarily enzymes. For instance, in enzymatic reactions, it acts as a substrate for alcohol dehydrogenases, where it undergoes oxidation to form the corresponding ketone. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    (S)-1-(4-Methoxyphenyl)ethanol: The enantiomer of the compound, differing in its optical activity.

    1-(4-Methoxyphenyl)ethanone: The oxidized form of the compound.

    1-(4-Methoxyphenyl)ethane: The fully reduced form of the compound.

Uniqueness: ®-1-(4-Methoxyphenyl)ethanol is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its methoxy group also imparts specific chemical properties that influence its reactivity and applications in various fields.

Properties

IUPAC Name

(1R)-1-(4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUULXXWNYKJSL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348901
Record name (R)-1-(4-Methoxyphenyl)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517-70-0
Record name 1-(4-Methoxyphenyl)ethanol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-1-(4-Methoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(4-methoxyphenyl)ethan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-METHOXYPHENYL)ETHANOL, (R)-
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Synthesis routes and methods I

Procedure details

As shown here, the biochemical conversion reaction of immobilized soy bean protein for the substrate (±)-1-(4-methoxyphenyl)ethanol (200 mg) requires 5 days by going through bioconversion to 4-methoxyacetophenone accompanying sterically selective oxidation of (S)-1-(4-methoxyphenyl)ethanol to obtain 96 mg of (R)-1-(4-methoxyphenyl)ethanol at a yield of 48%. Optical purity was obtained at 97% e.e.
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200 mg
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Synthesis routes and methods II

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-(4-methoxyphenyl)ethanol (200 mg) requires 7 days by going through bioconversion to 4-methoxyacetophenone accompanying sterically selective oxidation of (R)-1-(4-methoxyphenyl)ethanol to obtain 96 mg of (S)-1-(4-methoxyphenyl)ethanol at a yield of 48%. Optical purity was obtained at 95% e.e. Furthermore, HPLC conditions were set at a flow rate of 1.0 ml/min, while GC conditions were set to an oven temperature of 190° C.
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200 mg
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Synthesis routes and methods III

Procedure details

A 30-mL eggplant flask equipped with a magnetic stirrer was heat dried while pumping to a vacuum of 5 Pa before its interior was purged with nitrogen atmosphere. To the flask, 4-methoxyacetophenone (151 mg, 1.0 mmol) and 1,1,1,3,3-pentamethyldisiloxane (372 mg, 2.5 mmol) were added through a syringe, and dissolved in benzene (0.5 mL). To the solution, iron complex A (5.0 mg, 0.01 mmol) was added as catalyst. The solution was stirred at room temperature for 6 hours. At 0° C., tetrabutylammonium fluoride in THF (1 M, 1 mL) was then added to the solution, which was stirred at 0° C. for 1 hour. The solvents were distilled off in vacuum. The crude product was purified by silica gel-packed column chromatography using hexane/ethyl acetate (3/1) as developing solvent, obtaining 1-(4-methoxyphenyl)ethanol (140 mg, 0.92 mmol, 92%). The results are shown as Entry 1 in Table 7. The resulting alcohol was identified for geometry by 1H and 13C-NMR spectroscopy.
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151 mg
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372 mg
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1 mL
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Synthesis routes and methods IV

Procedure details

To a vial was added wet Raney Ni 4200 (8 mg, 7×10−5 mol, 50 mol %) then 3 mL hexane followed by 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol (38 mg, 1.4×10−4 mol) and of NaBH4 (3 mg, 7×10−5 mol, 50 mol %). The vial was capped and heated to 80° C. for 24 hours. The reaction was cooled, opened and 10 mg of NH4COOH was added. 50 mL of Et2O was used to transfer the crude to an erlenmeyer containing MgSO4. After drying the solution was filtered and concentrated. HNMR gave 63% conversion to 1-(4-methoxyphenyl)ethan-1-one and 1-(4-methoxyphenyl)ethan-1-ol in a ratio 3:7. 63% of the β-O-4 bond was broken.
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3 mL
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38 mg
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3 mg
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8 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using biocatalysts like Trigonopsis variabilis AS2.1611 or the reductase LpSDR from Lacisediminihabitans profunda for (R)-MOPE production?

A: Both biocatalysts enable the enantioselective synthesis of (R)-MOPE from 4′-methoxyacetophenone (MOAP) [, ]. This is crucial as the desired biological activity often resides in a specific enantiomer. Using whole cells of Escherichia coli expressing reductase LpSDR achieved a 99.5% conversion rate of MOAP to (R)-MOPE with 99.6% enantiomeric excess []. Similarly, immobilized Trigonopsis variabilis AS2.1611 cells in an ionic liquid-containing medium exhibited high yield (97.2%) and excellent enantioselectivity (>99% ee) []. These biocatalytic approaches offer advantages over traditional chemical synthesis, such as milder reaction conditions, higher selectivity, and reduced environmental impact.

Q2: How does the ionic liquid 1-(2′-hydroxyl)ethyl-3-methylimidazolium nitrate (C2OHMIM·NO3) enhance the biocatalytic activity of Trigonopsis variabilis AS2.1611 cells in (R)-MOPE production?

A: C2OHMIM·NO3, when used as a co-solvent, demonstrates good biocompatibility with Trigonopsis variabilis AS2.1611 cells while only moderately increasing cell membrane permeability []. This allows for higher substrate (MOAP) concentrations and reaction temperatures compared to purely aqueous systems, leading to increased reaction rates and product yields without compromising cell viability [].

Q3: What are the potential implications of achieving high conversion rates and enantioselectivity in the production of (R)-MOPE?

A: Achieving high conversion rates and enantioselectivity translates to a more efficient and cost-effective process for producing (R)-MOPE [, ]. This is particularly important for its application as a chiral building block in the synthesis of pharmaceuticals like aryl propanoic acid anti-inflammatory drugs, where the (R)-enantiomer is often the desired active form []. High enantiomeric purity minimizes the risk of side effects and ensures the desired therapeutic outcome.

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